1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine is an organic compound belonging to the class of phenylpiperazines This compound is characterized by a piperazine ring bound to a phenyl group and a triazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine typically involves the reaction of 4-chlorophenylhydrazine with propargyl bromide to form 1-(4-chlorophenyl)-1H-1,2,3-triazole. This intermediate is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s triazole ring is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 4-Bromo-5-phenyl-1H-1,2,3-triazole
Comparison: 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine is unique due to its combination of a phenylpiperazine skeleton with a triazole ring substituted with a 4-chlorophenyl group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
591774-48-0 |
---|---|
Molecular Formula |
C19H20ClN5 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H20ClN5/c20-16-6-8-19(9-7-16)25-15-17(21-22-25)14-23-10-12-24(13-11-23)18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
InChI Key |
WFCBAWWBMPFNRM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CN(N=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CN(N=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Synonyms |
1-(1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-ylmethyl)-4-phenylpiperazine LASSBio-581 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.